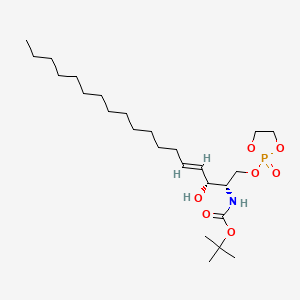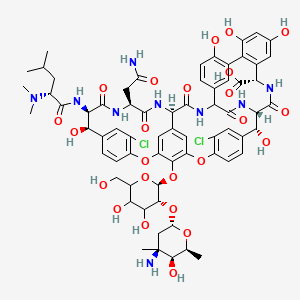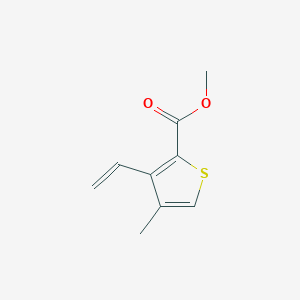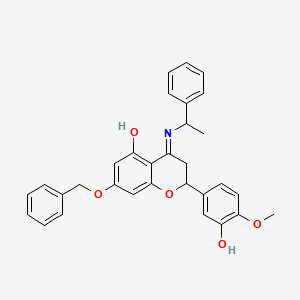
Mono(3-Methyl-2-pentyl) Phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(3-Methyl-2-pentyl) Phthalate is a phthalate ester with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . Phthalates are widely known for their use as plasticizers, which enhance the flexibility and durability of plastic products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Mono(3-Methyl-2-pentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Mono(3-Methyl-2-pentyl) Phthalate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Research on the potential endocrine-disrupting effects of phthalates.
Industry: Used in the development of new plasticizers and materials with enhanced properties.
作用机制
The mechanism of action of Mono(3-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . At the cellular level, it interacts with nuclear receptors in neural structures, potentially leading to neurological disorders .
相似化合物的比较
Mono(3-Methyl-2-pentyl) Phthalate can be compared with other phthalates such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of esterification and hydrolysis reactions .
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
InChI 键 |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


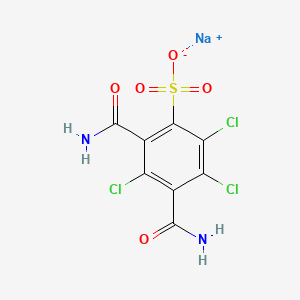

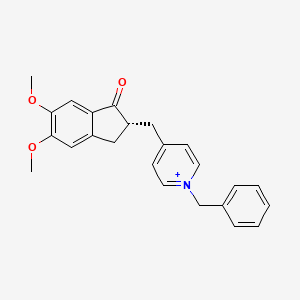
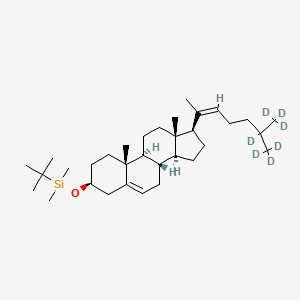
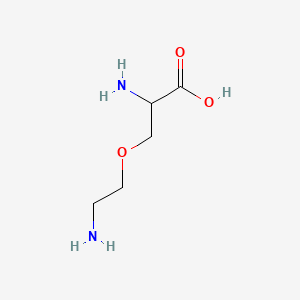
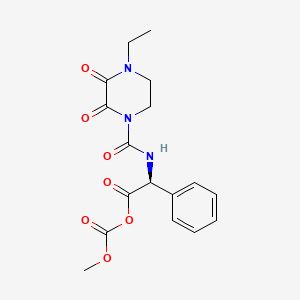
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
